Product packaging for CI-943(Cat. No.:CAS No. 89239-35-0)

CI-943

Cat. No.: B1668962
CAS No.: 89239-35-0
M. Wt: 231.30 g/mol
InChI Key: YFAVYALYCRERKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background and Initial Research Context of CI-943

This compound, also identified as UR443I5XS8, is a chemical compound with the molecular formula C₁₄H₁₈N₆. It is categorized as a 1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine derivative, specifically the (R)-configuration of 8-ethyl-7,8-dihydro-1,3,5-trimethyl-. The chemical structure features an imidazopyrazolopyrimidine backbone, a fused ring system containing nitrogen atoms. This class of compounds is recognized for its potential biological activity, including anti-inflammatory and immunomodulatory effects. The (R)-configuration is significant as it can influence the compound's biological properties and interactions. This compound is identified by several registry numbers, including CHEMBL141246, UNII-UR443I5XS8, and CAS 111821-33-1, which are used in chemical databases and literature for identification and study across different research contexts. ontosight.ai

Initial research into this compound explored its potential as a therapeutic agent. ontosight.ai Compounds within the imidazopyrazolopyrimidine class have been investigated for their capacity to modulate enzyme activity, interact with cellular receptors, and influence signaling pathways, leading to various biological effects such as the modulation of immune responses and the regulation of cellular proliferation. ontosight.ai

Significance of this compound in Novel Psychotropic Agent Development

This compound has been identified and investigated as a novel potential antipsychotic agent. nih.govnih.gov Unlike some known antipsychotics, this compound does not appear to exert its effects through direct binding to dopamine (B1211576) (DA) receptors. nih.govnih.gov Studies in rats have explored the effects of acute and chronic administration of this compound on the electrophysiological activity of A9 and A10 DA neurons, as well as its neurochemical effects related to biogenic amine neurons in the brain. nih.govnih.gov

Research findings indicate that this compound accelerated the turnover of dopamine in rat brain, evidenced by the enhancement of levels of DA metabolites such as homovanillic acid, 3,4-dihydroxyphenylacetic acid, or 3-methoxytyramine, and by the increased rate of DA synthesis in striatum or mesolimbic regions. nih.gov These increases in DA turnover induced by this compound are not attributed to DA receptor blockade, as this compound did not exhibit affinity for DA receptors in vitro or in vivo and did not affect rat serum basal prolactin levels. nih.gov

Chronic administration of this compound to rats for 28 days did not affect the affinity or number of striatal DA receptors, in contrast to haloperidol (B65202) which caused an increase in the number of DA receptors. nih.gov Measures of serotonergic function were observed to be increased, while noradrenergic function was not affected by this compound. nih.gov The compound also did not exhibit affinity for a number of central nervous system receptors in vitro. nih.gov The molecular mechanism by which this compound increases brain DA turnover is not fully elucidated but appears to be distinct compared to known antipsychotic agents. nih.gov These findings suggested that this compound, similar to clozapine (B1669256), might be predicted to have a low risk of extrapyramidal side effects compared to haloperidol. nih.gov

The exploration of compounds like this compound, with novel mechanisms of action distinct from traditional dopamine receptor blockade, highlights a significant direction in the development of new psychotropic agents aimed at potentially offering alternative therapeutic profiles. nih.govnih.gov

Detailed Research Findings on Neurochemical Effects of this compound in Rat Brain

ParameterEffect of this compound (1-40 mg/kg p.o. and 20 mg/kg i.p.)Comparison to DA Receptor Blockade
Dopamine TurnoverAcceleratedNot due to DA receptor blockade
Levels of DA MetabolitesEnhanced (HVA, DOPAC, 3-MT)-
Rate of DA Synthesis (Striatum/Mesolimbic)Enhanced-
Affinity for DA Receptors (in vitro/vivo)No significant affinityDistinct from known antipsychotics
Rat Serum Basal Prolactin LevelsNot affected-

Effects of Chronic this compound Administration (40 mg/kg i.p. for 28 days) in Rats

ParameterEffect of Chronic this compoundComparison to Haloperidol (0.5 mg/kg i.p.)
Affinity of Striatal DA ReceptorsNot affectedNo change
Number of Striatal DA ReceptorsNot affectedIncreased
Serotonergic FunctionIncreased-
Noradrenergic FunctionNot affected-
Affinity for other CNS Receptors (in vitro)No significant affinity-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N5 B1668962 CI-943 CAS No. 89239-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-ethyl-3,5,8-trimethyl-3,4,7,9,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-5-9-6-17-8(3)13-10-7(2)15-16(4)11(10)12(17)14-9/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAVYALYCRERKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880064
Record name (+/-)-CI 943
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89239-35-0
Record name CI 943
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089239350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-CI 943
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CI-943
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUY06K900N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Strategies for Ci 943 and Analogues

Methodologies for the Synthesis of 1H-Imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine Derivatives

The synthesis of the core 1H-Imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine ring system, the foundational structure of CI-943, has been a subject of considerable investigation. A key approach involves a multi-step sequence starting from readily available pyrazole (B372694) precursors. nih.gov The general synthetic pathway is outlined below:

A pivotal reported synthesis of a series of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines, including this compound (7,8-dihydro-8-ethyl-1,3,5-trimethyl-1H-imidao[1,2-c]pyrazol[3,4-e] pyrimidine), laid the groundwork for accessing this class of compounds. nih.gov While the specifics of the multi-step synthesis were not fully detailed in the abstract, the research highlighted the successful construction of this complex heterocyclic system, leading to the identification of this compound as a promising candidate for further development. nih.gov

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives often involves the construction of a pyrazole ring followed by the annulation of the pyrimidine (B1678525) ring. Common starting materials include β-ketoesters or their equivalents, which react with hydrazine (B178648) derivatives to form the pyrazole core. Subsequent reaction with a source of the C4-N3-C2 fragment, such as formamide, urea, or thiourea, leads to the formation of the pyrimidine ring.

Strategic Approaches to this compound Analogue Synthesis

The exploration of the chemical space around the this compound scaffold is crucial for understanding its structure-activity relationship and for the development of new analogues with improved properties. The synthesis of analogues of this compound can be approached through various strategic modifications of the core structure. These modifications can be broadly categorized into variations of the substituents on the pyrazole, imidazole (B134444), and pyrimidine rings.

For instance, derivatization of the pyrazole moiety can be achieved by using different substituted hydrazines in the initial pyrazole synthesis. This allows for the introduction of a wide range of functional groups at the N1-position of the pyrazolo[3,4-e]pyrimidine core. Similarly, modifications to the imidazole ring can be accomplished by employing different α-haloketones in the cyclization step.

A study on novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives showcased the synthesis and evaluation of their cytotoxic activities. nih.gov This research provides a practical example of how the core scaffold can be modified to generate a library of analogues for biological screening. nih.gov

Analogue Modification Synthetic Strategy Key Reagents
Alkyl-substituted analoguesVariation of alkyl groups at different positionsAlkylation of the core scaffold or use of substituted starting materialsAlkyl halides, organometallic reagents
Aryl-substituted analoguesIntroduction of aryl groupsCross-coupling reactions (e.g., Suzuki, Heck)Arylboronic acids, aryl halides, palladium catalysts
Heterocyclic-substituted analoguesAttachment of other heterocyclic ringsNucleophilic substitution or cross-coupling reactionsHalogenated heterocycles, organostannanes
Functional group interconversionModification of existing functional groupsStandard organic transformations (e.g., oxidation, reduction, hydrolysis)Various oxidizing and reducing agents, acids, bases

Modular and Convergent Synthesis Strategies

A modular approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages of the synthesis. For this compound analogues, this could involve the separate synthesis of a functionalized pyrazolo[3,4-d]pyrimidine core and a substituted imidazole precursor. These modules can then be combined in a convergent manner to afford the final product. This strategy allows for the rapid generation of a wide range of analogues by simply varying the structure of the individual modules.

The development of modular approaches for accessing 3D heterocyclic frameworks is a key area of research in contemporary medicinal chemistry, aiming to overcome the prevalence of flat molecules in drug discovery.

Analytical Techniques for Compound Characterization in Research

The unambiguous characterization of newly synthesized compounds is a cornerstone of chemical research. A combination of spectroscopic and analytical techniques is employed to confirm the structure, purity, and identity of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structure elucidation. 1H NMR provides information about the number, connectivity, and chemical environment of protons, while 13C NMR reveals the carbon framework of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are used to establish the connectivity between protons and carbons, respectively.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, which can be used to determine the elemental composition of the molecule.

Infrared (IR) Spectroscopy is employed to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. For example, the presence of C=O, N-H, and C-N bonds will give rise to distinct absorption bands in the IR spectrum.

X-ray Crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique allows for the unambiguous determination of the stereochemistry and conformation of the molecule.

The following table summarizes the key analytical techniques and the information they provide in the characterization of this compound and its analogues.

Technique Information Provided
1H NMRNumber of protons, chemical environment, connectivity
13C NMRCarbon framework, chemical environment of carbons
Mass Spectrometry (MS)Molecular weight, elemental composition (HRMS), fragmentation patterns
Infrared (IR) SpectroscopyPresence of functional groups
X-ray CrystallographyAbsolute structure, stereochemistry, conformation

Preclinical Behavioral Pharmacology of Ci 943

Evaluation of Behavioral Effects in Primate Models

Primate models are often used to further evaluate the behavioral profile of drug candidates, as they can provide insights that are more translatable to humans, particularly regarding complex behaviors and the potential for motor side effects. nih.govnih.gov

CI-943 has been tested in primate models, including squirrel monkeys. nih.gov In continuous avoidance tests in squirrel monkeys, this compound inhibited avoidance responding at doses that did not impair shock termination responding. nih.gov This finding in primates supports the antipsychotic-like activity observed in rodent CAR models. nih.gov

Studies in monkeys have also examined the potential for this compound to induce motor abnormalities, such as dystonia, which can be predictive of extrapyramidal side effects in humans. nih.govnih.gov While high doses of this compound produced dystonic movements in haloperidol-sensitized monkeys, doses sufficient to inhibit avoidance responding in monkeys did not produce extrapyramidal dysfunction. nih.gov This suggests a potentially lower risk of motor side effects compared to typical dopamine (B1211576) antagonists. nih.gov

Comparative Behavioral Profile with Reference Psychotropic Agents

Comparing the behavioral profile of this compound to established psychotropic agents, particularly typical and atypical antipsychotics, helps to understand its potential advantages and differences.

Unlike typical antipsychotics that primarily act as dopamine receptor antagonists, this compound does not exhibit significant affinity for brain dopamine receptors. nih.govnih.govpopline.orgnih.gov This difference in mechanism is reflected in its behavioral profile. For instance, while typical antipsychotics often inhibit behaviors mediated by dopaminergic pathways, such as amphetamine-induced locomotion and stereotypy, this compound shows a different pattern, enhancing amphetamine-induced locomotion and not affecting stereotypy. nih.gov

In conditioned avoidance tests, this compound shares the ability of available antipsychotics to suppress avoidance responding. nih.gov However, its lack of effect on dopamine receptor-mediated behaviors predictive of neurological dysfunction differentiates it from dopamine antagonists. nih.gov Repeated administration of high doses of this compound in rats did not produce behavioral supersensitivity to dopamine agonists, unlike dopamine antagonists that can cause tardive dyskinesia. nih.gov

The atypical profile of this compound, particularly its antipsychotic-like activity without direct dopamine receptor antagonism and with a potentially lower propensity for motor side effects, suggests a different underlying mechanism of action compared to conventional antipsychotics. nih.govnih.gov Research indicates that this compound increases neurotensin (B549771) concentration in brain regions like the nucleus accumbens and caudate, which may be associated with its antipsychotic effect. nih.gov

Summary of Comparative Behavioral Profile:

Behavioral AssayThis compound EffectTypical Antipsychotics (Dopamine Antagonists) EffectAtypical Antipsychotics Effect (Varied)
Spontaneous Locomotion (Rodents)ReducedReducedVaried
Apomorphine-induced Climbing (Mice)InhibitedInhibitedVaried
d-Amphetamine-induced LocomotionEnhancedInhibitedVaried
Apomorphine (B128758)/Amphetamine StereotypyNo effectInhibitedVaried
Conditioned Avoidance ResponseInhibited (without impairing escape)Inhibited (without impairing escape)Inhibited (without impairing escape)
Dystonia (Monkeys)Induced at high doses (in sensitized monkeys)Can induceLower propensity
Behavioral Supersensitivity to DA Agonists (Chronic)Not producedProducedLower propensity

This table summarizes key preclinical behavioral findings, highlighting the similarities and differences between this compound and reference psychotropic agents. The data presented are based on findings discussed in the provided search results. nih.gov

Neurochemical and Neurophysiological Investigations of Ci 943

Effects on Biogenic Amine Turnover in Central Nervous System Regions

CI-943 has been shown to influence the turnover of key biogenic amines in different brain regions. Biogenic amines, including dopamine (B1211576), serotonin (B10506), and norepinephrine, are crucial neurotransmitters involved in a wide range of physiological and psychological processes nih.gov.

Serotonergic System Modulation

Investigations into the effects of this compound on the serotonergic system have indicated increased measures of serotonergic function nih.gov. The serotonergic system plays a complex role in modulating various brain functions, including mood, cognition, and behavior mdpi.comtandfonline.comacs.org.

Noradrenergic System Assessment

Assessment of the noradrenergic system following this compound administration did not reveal any significant effects nih.gov. The noradrenergic system, originating primarily in the locus coeruleus, is involved in arousal, attention, and the stress response nih.govresearchgate.netnih.gov.

Electrophysiological Assessment of Dopamine Neuronal Activity

Electrophysiological studies have investigated the effects of this compound on the activity of dopamine neurons, specifically in the A9 and A10 regions, which correspond to the substantia nigra and ventral tegmental area, respectively popline.orgnih.gov. These areas are major sources of dopamine projections in the brain, involved in motor control, reward, and motivation frontiersin.orgnih.gov.

Acute Administration Effects on A9 and A10 Dopamine Neurons

Acute administration of this compound at doses of 10-20 mg/kg (intraperitoneal) did not increase the baseline firing rate of A9 and A10 dopamine neurons. A higher oral dose of 40 mg/kg also did not increase the number of spontaneously active dopamine neurons. Furthermore, acute this compound (20-40 mg/kg i.p.) did not antagonize the effects of apomorphine (B128758) or amphetamine on these neurons popline.orgnih.gov. However, a high dose of this compound (40 mg/kg i.p.) was observed to decrease the firing rate of both A9 and A10 dopamine neurons, an effect that was not blocked by haloperidol (B65202) popline.orgnih.gov. In contrast, haloperidol, a typical antipsychotic, increased the baseline firing rate and the number of spontaneously active dopamine neurons, and it did antagonize the effects of apomorphine and d-amphetamine popline.orgnih.gov.

Repeated administration of this compound (36 mg/kg/day p.o. for 21 days) did not alter the number of spontaneously active A9 dopamine neurons but increased the number of active A10 dopamine neurons. This contrasts with repeated haloperidol administration, which decreased the number of spontaneously active dopamine neurons in both regions, and repeated clozapine (B1669256) administration, which decreased the number of active A10 neurons but increased active A9 neurons popline.orgnih.gov.

Chronic Administration Effects on Dopamine Neuronal Activity

Investigations into the chronic administration of this compound have examined its impact on the electrophysiological activity of dopamine (DA) neurons, specifically in the A9 (substantia nigra) and A10 (ventral tegmental area) regions of the brain. Studies involving repeated administration of this compound (e.g., 36 mg/kg/day orally for 21 days in rats) demonstrated notable effects on the number of spontaneously active DA neurons. While chronic this compound administration did not alter the number of spontaneously active A9 DA neurons, it led to an increase in the number of active A10 DA neurons. popline.org This contrasts with the effects observed after repeated administration of haloperidol (0.4 mg/kg/day orally), which decreased the number of spontaneously active DA neurons in both A9 and A10 regions. popline.org Clozapine (19 mg/kg/day orally), another antipsychotic, showed a different profile, decreasing the number of active A10 DA neurons but increasing the number of active A9 DA neurons. popline.org

Further neurochemical analysis following chronic administration of this compound (40 mg/kg intraperitoneally for 28 days in rats) revealed no significant effect on the affinity or number of striatal DA receptors. nih.gov This finding is in contrast to the effects of chronic haloperidol administration (0.5 mg/kg intraperitoneally), which caused an increase in the number of striatal DA receptors without altering their affinity. nih.gov

Central Nervous System Receptor Interaction Profile

The central nervous system receptor interaction profile of this compound has been characterized through in vitro binding studies. Unlike typical antipsychotic agents that exert their effects primarily through dopamine receptor blockade, this compound demonstrates a distinct profile. In vitro studies have indicated that this compound does not exhibit significant affinity for a number of central nervous system receptors. nih.gov This lack of broad receptor affinity distinguishes this compound from many other psychotropic compounds.

Characterization of Dopamine Receptor Binding Profile

A key characteristic of this compound is its lack of affinity for dopamine receptors. popline.orgnih.govresearchgate.netnih.gov In vitro and in vivo studies have consistently shown that this compound does not bind to dopamine receptors. nih.gov This absence of dopamine receptor affinity is a significant departure from the mechanism of action of established antipsychotic drugs, which typically function as dopamine receptor antagonists. nih.govnih.gov The lack of dopamine receptor blockade by this compound is further supported by the observation that it does not affect rat serum basal prolactin levels, a physiological indicator often influenced by dopamine receptor activity. nih.gov

The unique profile of this compound, particularly its lack of dopamine receptor binding while still influencing dopamine turnover and neuronal activity, suggests a distinct mechanism of action compared to conventional dopamine receptor-blocking antipsychotics. nih.gov

Molecular Mechanisms and Cellular Signaling Pathways of Ci 943 Action

Elucidation of Non-Canonical Molecular Mechanisms

CI-943 has been shown to accelerate the turnover of dopamine (B1211576) in rat brain regions, including the striatum and mesolimbic areas, evidenced by enhanced levels of dopamine metabolites such as homovanillic acid, 3,4-dihydroxyphenylacetic acid, and 3-methoxytyramine, as well as an increased rate of dopamine synthesis nih.gov. This effect on dopamine turnover appears not to be mediated by dopamine receptor blockade, as this compound did not exhibit affinity for dopamine receptors in vitro or in vivo, nor did it affect rat serum basal prolactin levels nih.gov. This lack of dopamine receptor affinity distinguishes this compound from known antipsychotics and suggests a non-canonical mechanism for its influence on dopaminergic systems nih.gov. Studies also indicate that this compound, similar to clozapine (B1669256), may have a low risk of extrapyramidal side effects compared to haloperidol (B65202) nih.gov.

Modulation of Enzyme Activity and Cellular Receptors

While specific details on this compound's direct modulation of enzyme activity are limited in the provided search results, the class of compounds to which it belongs, imidazopyrazolopyrimidines, is known to be investigated for its ability to modulate enzyme activity ontosight.ai.

Regarding cellular receptors, this compound did not show affinity for a number of central nervous system receptors tested in vitro, including dopamine receptors nih.gov. Despite this, it has been explored in the context of dopamine receptors, and related research areas for this compound include GPCR/G Protein Neuronal Signaling and Dopamine Receptor medchemexpress.com.

Influence on Intracellular Signaling Cascades

The imidazopyrazolopyrimidine class of compounds, including this compound, has been investigated for its potential to influence signaling pathways ontosight.ai. While direct studies on this compound's impact on specific intracellular signaling cascades are not detailed in the provided results, research on antipsychotics in general highlights their modulation of pathways such as cyclic adenosine (B11128) monophosphate (cAMP), AKT/glycogen synthase kinase-3 (GSK-3), and mitogen-activated protein kinase (MAPK) researchgate.net. These pathways are involved in various cellular processes, including energy metabolism, protein synthesis, and cytoskeletal functions researchgate.net.

Comparative Analysis of Molecular Targets with Atypical Antipsychotics

Atypical antipsychotics (AAPs) are known to target multiple neurotransmitter receptors beyond primarily dopamine D2 receptors, including serotonin (B10506) 5HT2A, 5HT2C, 5HT1A, 5HT7, histamine (B1213489) H1, muscarinic M1, M3, M4, and adrenergic alpha2 receptors, as well as other targets like glycine (B1666218) transporters and BDNF mdpi.comcore.ac.ukresearchgate.netdovepress.comnih.gov. In contrast, this compound's distinct profile is highlighted by its ability to increase dopamine turnover without direct affinity for dopamine receptors, a mechanism that appears unique when compared to known antipsychotic agents like haloperidol and clozapine nih.gov. While typical antipsychotics primarily target dopamine D2 receptors, AAPs have a broader receptor binding profile dovepress.comsmw.ch. The lack of dopamine receptor affinity for this compound suggests a different mode of action compared to both typical and atypical antipsychotics that exert effects through direct receptor blockade or partial agonism nih.gov.

Comparative Molecular Targets: this compound vs. Atypical Antipsychotics

Target ClassThis compoundAtypical Antipsychotics (General)
Dopamine ReceptorsNo observed affinity (in vitro/in vivo) nih.govPrimarily D2 (antagonism/partial agonism), also D1, D3, D4 mdpi.comdovepress.comsmw.ch
Serotonin ReceptorsNot specified in search results nih.gov5HT2A, 5HT2C, 5HT1A, 5HT7 mdpi.comcore.ac.ukresearchgate.net
Histamine ReceptorsNot specified in search results nih.govH1 mdpi.comcore.ac.ukresearchgate.net
Muscarinic ReceptorsNot specified in search results nih.govM1, M3, M4 mdpi.comcore.ac.ukresearchgate.net
Adrenergic ReceptorsNot specified in search results nih.govAlpha2 mdpi.comcore.ac.ukresearchgate.net
Other TargetsAffects dopamine turnover by unique mechanism nih.govGlycine transporters, BDNF, AMPK, etc. mdpi.comcore.ac.ukresearchgate.netqmul.ac.uk

This table highlights the reported lack of affinity for dopamine receptors by this compound, contrasting with the known interactions of atypical antipsychotics with a range of monoamine receptors.

Neurochemical Effects of this compound

Neurotransmitter SystemEffect of this compound in Rat BrainComparison to Known Antipsychotics
DopamineAccelerated turnover nih.govUnique mechanism, not D2 blockade nih.gov
SerotoninIncreased function nih.govNot specified in detail nih.gov
NoradrenalineNot affected nih.govNot specified in detail nih.gov

This table summarizes the observed neurochemical effects of this compound, emphasizing its distinct impact on dopamine turnover.

Structure Activity Relationship Sar Studies for Ci 943 and Analogues

Correlational Analysis of Chemical Structure and Biological Activity

Research into CI-943 and related 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines has involved synthesizing a series of these compounds and evaluating their effects in preclinical tests designed to predict antipsychotic activity. nih.gov These tests often include conditioned avoidance tests, which assess a compound's ability to inhibit avoidance responses without causing general motor impairment. nih.govnih.gov By comparing the activity of different analogues, researchers can begin to understand which parts of the molecule are important for the observed biological effects.

While specific detailed correlational data tables for a wide range of this compound analogues and their antipsychotic activity were not extensively found in the provided search results, the core principle of these studies involves systematically altering substituents on the core imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine structure and observing the resulting changes in antipsychotic-like activity. For instance, this compound itself, with its specific substitution pattern (8-ethyl, 1,3,5-trimethyl), demonstrated a favorable antipsychotic profile in animal tests. nih.gov

Identification of Key Structural Determinants for Antipsychotic-like Activity

The provided information highlights that this compound exhibits antipsychotic-like effects in conditioned avoidance tests and reduces spontaneous locomotion, similar to some existing antipsychotics. nih.govnih.gov However, a key finding is that this compound achieves these effects without significant affinity for brain dopamine (B1211576) receptors, a common target for many antipsychotics. nih.govnih.gov This suggests that the structural determinants for this compound's activity lie in its interaction with different biological targets or pathways.

Although the precise molecular mechanism by which this compound increases brain dopamine turnover is not fully understood, it appears to be unique compared to known antipsychotic agents. nih.gov This lack of dopamine receptor affinity, particularly for D2 receptors, is a significant structural-activity observation, as it differentiates this compound from typical antipsychotics and may contribute to a lower risk of extrapyramidal side effects. nih.govnih.gov Therefore, the core imidazo[1,2-c]pyrazolo[3-4-e]pyrimidine structure, along with the specific ethyl and methyl substitutions at positions 8, 1, 3, and 5, are crucial for mediating these non-dopaminergic antipsychotic-like effects. nih.govnih.gov

Rational Design Strategies for Optimizing Analogue Biological Profiles

The rational design of this compound analogues would be guided by the SAR findings, aiming to optimize the antipsychotic-like activity while maintaining or improving the favorable biological profile, such as the lack of dopamine receptor affinity. nih.govnih.gov Since this compound's mechanism is distinct from dopamine receptor blockade, rational design efforts would likely focus on identifying and enhancing interactions with the actual, yet-to-be-fully-elucidated, molecular targets.

Based on the available information, rational design strategies would involve:

Modifying the substituents: Systematically altering the ethyl group at position 8 and the methyl groups at positions 1, 3, and 5 of the imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine core to study the impact on antipsychotic-like activity and off-target effects. nih.gov

Exploring the core scaffold: Investigating modifications to the imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine ring system itself, while preserving the key features necessary for the desired activity.

Investigating potential non-dopaminergic targets: As the mechanism is not dopamine receptor-mediated, rational design would be informed by research into alternative targets or pathways modulated by this compound, potentially identified through further biological studies. nih.gov

While specific examples of rationally designed analogues beyond this compound and their detailed biological profiles were not provided in the search results, the principle of rational design in this context is to use the established SAR (even if incomplete) to guide the synthesis of new compounds with improved potency, selectivity, or pharmacokinetic properties, while retaining the desirable non-dopaminergic mechanism of action. nih.govnih.gov

Methodological Considerations in Preclinical Ci 943 Research Utilizing Animal Models

Selection and Characterization of Vertebrate Animal Models for Neuropharmacological Research

The selection of appropriate animal models is a critical first step in the neuropharmacological investigation of a novel compound like CI-943. The choice of species and strain is dictated by the specific research questions being addressed, with rodents and non-human primates being the most frequently utilized in preclinical antipsychotic drug discovery.

In the preclinical evaluation of this compound, researchers have employed a variety of vertebrate models, including mice, rats, and squirrel monkeys nih.gov. The use of multiple species is a strategic approach to increase the generalizability of the findings and to assess a broader range of behavioral and physiological responses.

Rodent Models:

Mice and Rats: These small mammals are extensively used in early-stage preclinical research due to their well-characterized genetics, relatively low cost, and the availability of established behavioral paradigms. In the case of this compound, both mice and rats were used to assess its effects on spontaneous locomotion and in models designed to predict antipsychotic efficacy nih.gov.

Sprague-Dawley Rats: For developmental neurotoxicity studies, the Sprague-Dawley rat is a commonly chosen outbred stock nih.govnih.govinotiv.comtaconic.com. This strain is favored for its calm demeanor, good reproductive performance, and the extensive historical data available, which aids in the interpretation of toxicological findings inotiv.comtaconic.com. Their genetic variability, being an outbred stock, can also be seen as an advantage in toxicology studies as it may better reflect the genetic heterogeneity of the human population nih.govinotiv.com.

Non-Human Primate Models:

Squirrel Monkeys (Saimiri sciureus): As researchers move towards more complex behavioral assessments and aim to bridge the translational gap between rodent models and human clinical trials, non-human primates like the squirrel monkey become invaluable nih.govnih.govoup.com. Their more sophisticated behavioral repertoire and closer phylogenetic relationship to humans provide a more nuanced evaluation of a drug's potential effects nih.govoup.com. In this compound research, squirrel monkeys were utilized in conditioned avoidance tests to assess its antipsychotic-like profile nih.gov. The use of this species allows for the investigation of more complex cognitive functions and potential extrapyramidal side effects nih.govoup.com.

The characterization of these models in research publications is paramount for the transparency and reproducibility of the findings. This includes detailed reporting of the species, strain, sex, age, and weight of the animals, as well as information on their housing conditions, diet, and health status. Such detailed characterization allows other researchers to accurately replicate the studies and validate the results.

Predictive Value of Preclinical Animal Models in Psychotropic Drug Discovery

A critical consideration in the use of animal models for drug discovery is their predictive value – that is, how well the results from these models translate to clinical efficacy and safety in humans. The predictive validity of an animal model is not inherent to the model itself but is established over time through the successful translation of preclinical findings into effective clinical treatments taconic.com.

For antipsychotic drug discovery, certain animal models have demonstrated a reasonably high predictive validity. The conditioned avoidance response (CAR) test, in particular, has a strong track record of identifying clinically effective antipsychotic drugs, regardless of their precise mechanism of action scielo.brresearchgate.net. The fact that this compound shows a robust and selective effect in the CAR test across multiple species is a strong preclinical indicator of its potential antipsychotic efficacy nih.gov.

However, it is also important to acknowledge the limitations of these models. For instance, while models of dopamine (B1211576) hyperactivity (e.g., amphetamine-induced hyperlocomotion) are useful for identifying compounds that block dopamine receptors, they may not be suitable for screening drugs like this compound that have a non-dopaminergic mechanism of action nih.govscielo.brresearchgate.net. The observation that this compound enhances amphetamine-induced locomotion highlights the importance of using a diverse battery of tests to characterize novel compounds and not relying on a single predictive model nih.gov.

Furthermore, animal models are still limited in their ability to fully recapitulate the complex cognitive and negative symptoms of schizophrenia. Therefore, while the preclinical data for this compound are promising in terms of predicting efficacy against positive symptoms, its potential effects on other symptom domains would require further investigation in more specialized and complex animal models.

The preclinical profile of this compound, particularly its activity in the conditioned avoidance paradigm coupled with its lack of direct dopamine receptor antagonism, suggests a novel mechanism of action for an antipsychotic agent. This highlights the utility of a multifaceted approach to preclinical evaluation, employing a range of well-characterized animal models and rigorous behavioral paradigms to identify and characterize new classes of psychotropic drugs.

Q & A

Q. What are the primary pharmacological targets of CI-943, and how do these inform experimental design in preclinical studies?

this compound’s bioactivity as a potential antipsychotic agent suggests interactions with dopamine and serotonin receptors, similar to benzodiazepine-like compounds . To validate targets, researchers should:

  • Use in vitro receptor-binding assays (e.g., radioligand displacement) to quantify affinity for D2, 5-HT2A, and other CNS receptors.
  • Compare results with structurally related compounds (e.g., chlorpromazine) to establish specificity .
  • Incorporate dose-response curves to assess potency (EC50/IC50 values) and selectivity.

Q. What experimental models are most appropriate for evaluating this compound’s efficacy in neurological disorders?

  • Animal models : Rodent behavioral assays (e.g., prepulse inhibition for schizophrenia) to measure antipsychotic effects.
  • Cell-based models : Neuronal cultures or induced pluripotent stem cells (iPSCs) to assess neurotoxicity or synaptic plasticity changes .
  • Ensure models align with translational goals by including positive controls (e.g., haloperidol) and standardized scoring protocols .

Q. How should researchers address variability in this compound’s purity and stability during long-term studies?

  • Use high-performance liquid chromatography (HPLC) or mass spectrometry for batch-specific purity verification (>98% as per HY-100161 specifications) .
  • Conduct accelerated stability studies under varying temperatures/pH conditions to identify degradation products.
  • Document storage conditions (e.g., desiccated, -20°C) in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytochrome P450 interactions be resolved?

Evidence from in silico SAR models predicts CYP1A2, CYP2D6, and CYP3A4 interactions, but experimental validation is lacking . Methodological steps:

  • Perform in vitro microsomal assays with human liver microsomes to quantify metabolic pathways.
  • Cross-reference results with PoSMNA descriptors (lexicographically ordered MNA/2 descriptors) to predict metabolite structures .
  • Use knockout cell lines (e.g., CYP3A4-null) to isolate enzyme-specific effects.

Q. What statistical approaches are optimal for analyzing dose-dependent efficacy and toxicity in this compound studies?

  • Apply mixed-effects models to account for inter-subject variability in longitudinal behavioral data.
  • Use Bayesian hierarchical models to integrate preclinical and clinical data (if available) for toxicity prediction.
  • Report effect sizes with 95% confidence intervals to distinguish clinical relevance from statistical noise .

Q. How can researchers design studies to address this compound’s potential off-target effects in non-CNS tissues?

  • Conduct RNA-seq or proteomic profiling of peripheral tissues (e.g., liver, kidney) in treated animal models.
  • Use cheminformatics tools (e.g., molecular docking) to predict interactions with non-neuronal receptors (e.g., GPCRs in the cardiovascular system).
  • Validate findings with ex vivo organ bath assays for functional confirmation .

Methodological Challenges and Solutions

Q. How to ensure reproducibility of this compound’s antipsychotic effects across different laboratories?

  • Adopt standardized protocols from the Beilstein Journal of Organic Chemistry:
    • Limit manuscript data to 5 key compounds; archive additional characterization in supplementary files .
    • Include raw data (e.g., NMR spectra, chromatograms) for peer review.
  • Use collaborative platforms (e.g., Zenodo) to share datasets and analytical scripts .

Q. What strategies mitigate publication bias in this compound research?

  • Pre-register hypotheses and methods on platforms like ClinicalTrials.gov or Open Science Framework.
  • Publish negative results in dedicated journals (e.g., PLOS ONE) to fill knowledge gaps.
  • Conduct systematic reviews with PRISMA guidelines to synthesize fragmented evidence .

Data Contradiction Analysis Framework

Step Action Example for this compound Reference
1Identify conflicting findingsDiscrepancies in CYP450 inhibition profiles between in silico and in vitro studies
2Re-examine experimental conditionsCompare buffer pH, incubation times, and enzyme sources across studies
3Apply meta-analytical toolsUse random-effects models to pool effect sizes from independent studies
4Propose mechanistic hypothesesStructural analogs (e.g., HY-B0407A) may share metabolic pathways

Key Literature and Citation Practices

  • Cite original studies describing this compound’s synthesis and bioactivity, not secondary vendor catalogs .
  • Use Zotero or EndNote to manage references and avoid citation errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CI-943
Reactant of Route 2
CI-943

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.